molecular formula C16H19N5O2S B2921726 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-acetamidobenzamide CAS No. 2034518-68-6

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-acetamidobenzamide

Cat. No. B2921726
M. Wt: 345.42
InChI Key: CPTUERGJZVAIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-acetamidobenzamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, a piperidine ring, and a benzamide group. These functional groups could potentially allow for a variety of interactions and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiadiazole, piperidine, and benzamide groups. Thiadiazoles, for example, are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Antimicrobial and Antifungal Activities

A study by Anuse et al. (2019) synthesized derivatives of 2-aminobenzothiazoles and evaluated them for antimicrobial activity, demonstrating significant effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains. This research highlights the potential of these compounds in addressing antibiotic resistance, a growing global health concern (Anuse et al., 2019).

Mokhtari and Pourabdollah (2013) identified N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives with significant antimicrobial activities, particularly against fungi, indicating the role of specific substituents in enhancing efficacy (Mokhtari & Pourabdollah, 2013).

Antitumor Evaluation

Hamama et al. (2005) investigated fluoro substituted benzo[b]pyran derivatives for their anti-lung cancer activity, providing a foundation for the development of new cancer therapeutics. This study showcases the potential of structural modifications in thiadiazole derivatives for enhancing anticancer properties (Hamama et al., 2005).

Enzyme Inhibition and Biological Activities

The utility of thiadiazole derivatives in enzyme inhibition was demonstrated by Gokcen et al. (2016), who synthesized sulfonamide derivatives targeting carbonic anhydrase I and II. These enzymes play crucial roles in physiological processes, and their inhibition can be leveraged for therapeutic purposes (Gokcen et al., 2016).

Safety And Hazards

Without specific studies or data on this compound, it’s difficult to provide detailed safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it .

Future Directions

Future research on this compound could involve further exploration of its potential medicinal properties, as well as studies on its synthesis, reactivity, and physical and chemical properties .

properties

IUPAC Name

4-acetamido-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-11(22)18-13-4-2-12(3-5-13)16(23)19-14-6-8-21(9-7-14)15-10-17-24-20-15/h2-5,10,14H,6-9H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTUERGJZVAIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-acetamidobenzamide

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